molecular formula C10H19NO2 B12790417 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol CAS No. 22944-86-1

3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol

Cat. No.: B12790417
CAS No.: 22944-86-1
M. Wt: 185.26 g/mol
InChI Key: OWNOPHKBDPLEGR-UHFFFAOYSA-N
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Description

3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is a chemical compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is unique due to its specific structure, which includes a propanol group attached to the oxazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

22944-86-1

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)propan-1-ol

InChI

InChI=1S/C10H19NO2/c1-8-7-10(2,3)11-9(13-8)5-4-6-12/h8,12H,4-7H2,1-3H3

InChI Key

OWNOPHKBDPLEGR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)CCCO)(C)C

Origin of Product

United States

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